molecular formula C12H14O2 B14854510 3-Cyclopropoxy-2-ethylbenzaldehyde

3-Cyclopropoxy-2-ethylbenzaldehyde

Cat. No.: B14854510
M. Wt: 190.24 g/mol
InChI Key: XDFNRBJWIHMKKS-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-ethylbenzaldehyde typically involves the reaction of 2-ethylbenzaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and enhances the overall yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: 3-Cyclopropoxy-2-ethylbenzoic acid.

    Reduction: 3-Cyclopropoxy-2-ethylbenzyl alcohol.

    Substitution: 3-Bromo-2-ethylbenzaldehyde.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethylbenzaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-2-ethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its isomers. The presence of the cyclopropoxy group enhances its stability and makes it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethylbenzaldehyde

InChI

InChI=1S/C12H14O2/c1-2-11-9(8-13)4-3-5-12(11)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3

InChI Key

XDFNRBJWIHMKKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC2CC2)C=O

Origin of Product

United States

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